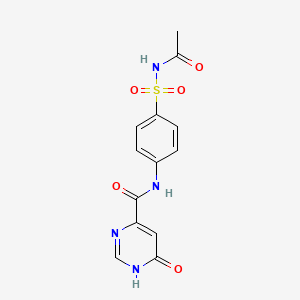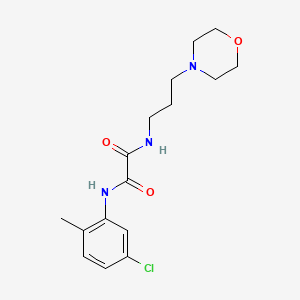
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide, also known as ML327, is a small molecule inhibitor that has been extensively studied in the field of chemical biology. It is a potent and selective inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which plays a critical role in regulating axon growth and regeneration in the nervous system. In
Mécanisme D'action
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide inhibits PTPσ by binding to its catalytic domain and preventing it from dephosphorylating its substrates. This results in an increase in the phosphorylation of downstream signaling molecules, which in turn promotes axon growth and regeneration. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to be highly selective for PTPσ, with no significant inhibition of other protein tyrosine phosphatases.
Biochemical and Physiological Effects:
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to promote axon growth and regeneration in vitro and in vivo. In addition, it has been shown to enhance functional recovery following spinal cord injury and peripheral nerve injury in animal models. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has also been shown to enhance myelination of axons in vitro, suggesting that it may have potential applications in the treatment of demyelinating disorders such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is its selectivity for PTPσ, which makes it a valuable tool for studying the role of PTPσ in axon growth and regeneration. In addition, N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to be effective in promoting axon growth and regeneration in vitro and in vivo, making it a promising therapeutic target for the treatment of neurological disorders. However, one limitation of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide is its relatively low potency, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide. One area of focus is the development of more potent and selective PTPσ inhibitors. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide on axon growth and regeneration. Finally, clinical trials are needed to determine the safety and efficacy of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis method of N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 5-chloro-2-methylphenylamine and 3-morpholin-4-ylpropylamine. These two compounds are reacted with oxalyl chloride to form the corresponding acyl chlorides, which are then reacted with hydroxylamine to form the oxamides. The final step involves the reaction of the oxamide with trifluoroacetic acid to obtain N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide.
Applications De Recherche Scientifique
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been extensively studied in the field of chemical biology due to its ability to inhibit PTPσ. PTPσ is a transmembrane protein that is highly expressed in the nervous system and plays a critical role in regulating axon growth and regeneration. N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has been shown to promote axon growth and regeneration in vitro and in vivo, making it a promising therapeutic target for the treatment of neurological disorders such as spinal cord injury, traumatic brain injury, and peripheral nerve injury.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-12-3-4-13(17)11-14(12)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQTVNHVOTWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

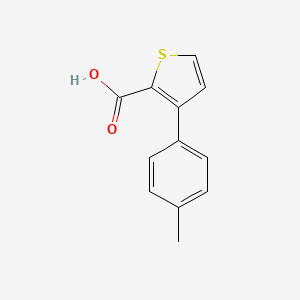

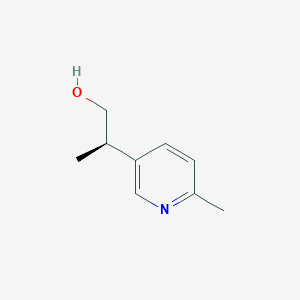
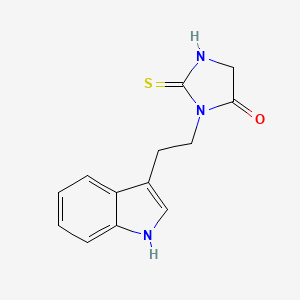
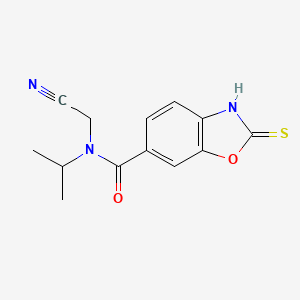
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B2684062.png)
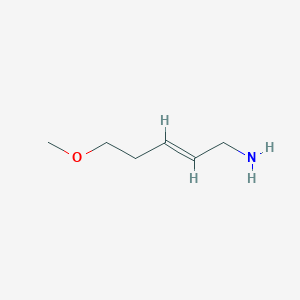
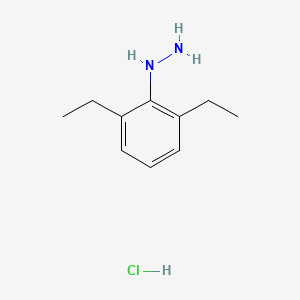
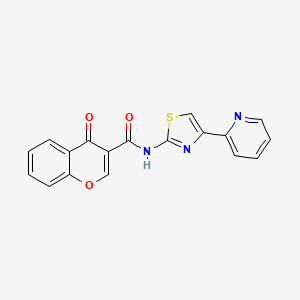
![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)
